molecular formula C19H21BrO3 B13703164 2-((4-(Benzyloxy)-2-bromobenzyl)oxy)tetrahydro-2H-pyran

2-((4-(Benzyloxy)-2-bromobenzyl)oxy)tetrahydro-2H-pyran

Cat. No.: B13703164
M. Wt: 377.3 g/mol
InChI Key: LBKYGUPBUARDCU-UHFFFAOYSA-N
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Description

2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is an organic compound with the molecular formula C19H21BrO3 It is a derivative of tetrahydropyran, a six-membered ether ring, and contains a benzyloxy group and a bromobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran typically involves the reaction of 4-(benzyloxy)-2-bromobenzyl alcohol with tetrahydropyran in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Dichloromethane (CH2Cl2)

    p-Toluenesulfonic acid (pTSOH)

    Temperature: Room temperature

    Reaction Time: Several hours

The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a benzyl ether.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives

    Reduction: Benzyl ethers

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran depends on its specific applicationThe benzyloxy and bromobenzyl groups can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[4-(Benzyloxy)-2-chlorobenzyl]oxy]tetrahydro-2H-pyran
  • 2-[[4-(Benzyloxy)-2-fluorobenzyl]oxy]tetrahydro-2H-pyran
  • 2-[[4-(Benzyloxy)-2-iodobenzyl]oxy]tetrahydro-2H-pyran

Uniqueness

2-[[4-(Benzyloxy)-2-bromobenzyl]oxy]tetrahydro-2H-pyran is unique due to the presence of the bromine atom, which can participate in various chemical reactions, such as nucleophilic substitution

Properties

Molecular Formula

C19H21BrO3

Molecular Weight

377.3 g/mol

IUPAC Name

2-[(2-bromo-4-phenylmethoxyphenyl)methoxy]oxane

InChI

InChI=1S/C19H21BrO3/c20-18-12-17(22-13-15-6-2-1-3-7-15)10-9-16(18)14-23-19-8-4-5-11-21-19/h1-3,6-7,9-10,12,19H,4-5,8,11,13-14H2

InChI Key

LBKYGUPBUARDCU-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC2=C(C=C(C=C2)OCC3=CC=CC=C3)Br

Origin of Product

United States

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